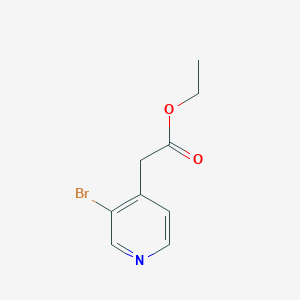
(2-Ethoxyphenyl)urea
説明
“(2-Ethoxyphenyl)urea” is a chemical compound with the molecular formula C9H12N2O2 . It is a urea derivative, which is a class of compounds that have been found to have various bioactive properties .
Synthesis Analysis
The synthesis of urea derivatives like “(2-Ethoxyphenyl)urea” has been a topic of research. For instance, a study discusses the electrocatalytic synthesis of urea from carbon dioxide and nitrate via alternating Cu–W bimetallic C–N coupling sites . Another study presents the direct electrosynthesis of urea from carbon dioxide and nitric oxide .Molecular Structure Analysis
The molecular structure of “(2-Ethoxyphenyl)urea” consists of a carbonyl group (C=O) attached to two amine groups (NH2), with an ethoxyphenyl group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis
“(2-Ethoxyphenyl)urea” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Urea Electrooxidation
Urea electrooxidation is a green and controllable treatment strategy . This technology is an important means to remove urea pollutants, which has the dual significance of environmental protection and clean energy production . The kinetics of urea oxidation is slow, so it is urgent to develop efficient catalysts for urea electrooxidation .
Hydrogen Production
Urea is an organic substance containing the elements carbon, nitrogen, oxygen, and hydrogen, and is considered to be a hydrogen-rich chemical fuel . Urea can be electrolyzed to produce hydrogen for energy storage . This makes urea a promising hydrogen carrier .
Fuel Cells
Urea sources are abundant from human urine, urea-containing wastewater, and industrial urea, thus becoming an attractive option as anodic fuel for the application in direct urea fuel cells . The development of anodic electro-catalysts is of great significance for improving the electrochemical performance of both direct urea fuel cells and urea electrolysis cells .
Urea/Urine Wastewater Remediation
Urea electrooxidation technology can be applied in the field of urea/urine wastewater remediation . This is a sustainable alternative to harsh industrial processes .
IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-determining step of tryptophan metabolism and is an important immunotherapeutic target for the treatment of cancer . Phenyl urea derivatives can be designed and synthesized as potential IDO1 inhibitors .
Electrocatalytic Urea Synthesis
Electrocatalytic urea synthesis through N2 + CO2 coreduction and C–N coupling is a promising and sustainable alternative to harsh industrial processes . This mechanism circumvents the challenging step of N≡N bond breaking and selective CO2 to CO reduction .
作用機序
Target of Action
It’s worth noting that urea derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Urea derivatives typically interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .
Biochemical Pathways
Urea and its derivatives are known to play a role in the urea cycle, a crucial metabolic pathway responsible for eliminating excess nitrogen from the body .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
It’s worth noting that urea derivatives can have a wide range of biological activities, depending on their specific chemical structure and the nature of their interaction with their targets .
Action Environment
The action, efficacy, and stability of (2-Ethoxyphenyl)urea can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
将来の方向性
The future directions in the field of urea synthesis, including “(2-Ethoxyphenyl)urea”, involve improving the efficiency and sustainability of the synthesis process. Electrocatalytic urea synthesis is an emerging alternative technology to the traditional energy-intensive industrial urea synthesis protocol . This field is expected to see more research and development in the future .
特性
IUPAC Name |
(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-6-4-3-5-7(8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYRQNLQSOUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163863 | |
| Record name | Urea, (o-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)urea | |
CAS RN |
148-70-9 | |
| Record name | N-(2-Ethoxyphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (o-ethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (o-ethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-Chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3021257.png)









![2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3021271.png)


